molecular formula C12H21N3O2 B12718838 Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- CAS No. 102613-19-4

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl-

Cat. No.: B12718838
CAS No.: 102613-19-4
M. Wt: 239.31 g/mol
InChI Key: MWLGWFZXQAMCOB-UHFFFAOYSA-N
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Description

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- is a synthetic derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a butyl group at the 1-position, a dimethylamino group at the 5-position, and two methyl groups at the 3- and 6-positions. The molecular formula of this compound is C12H21N3O2, and it has a molecular weight of 239.31404 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- typically involves the alkylation of uracil derivatives. One common method includes the reaction of 1-butyluracil with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced uracil derivatives.

    Substitution: Formation of substituted uracil derivatives with various functional groups.

Scientific Research Applications

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Butyluracil: Lacks the dimethylamino and additional methyl groups.

    5-Dimethylaminouracil: Lacks the butyl and additional methyl groups.

    3,6-Dimethyluracil: Lacks the butyl and dimethylamino groups.

Uniqueness

Uracil, 1-butyl-5-(dimethylamino)-3,6-dimethyl- is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

102613-19-4

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

1-butyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C12H21N3O2/c1-6-7-8-15-9(2)10(13(3)4)11(16)14(5)12(15)17/h6-8H2,1-5H3

InChI Key

MWLGWFZXQAMCOB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=O)N(C1=O)C)N(C)C)C

Origin of Product

United States

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